molecular formula C19H21FN2O2 B2864098 3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1797268-17-7

3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2864098
CAS No.: 1797268-17-7
M. Wt: 328.387
InChI Key: YTITUQZHJZJCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a sophisticated chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound incorporates a seven-membered azepane ring, a structural motif recognized as a valuable scaffold in drug discovery due to its presence in bioactive molecules and natural products . The 4-fluorophenyl substituent is a common pharmacophore known to enhance metabolic stability and influence binding affinity in central nervous system (CNS)-targeted compounds, a strategy supported by recent research into GABA-A receptor ligands . The primary research applications of this compound are anticipated in the discovery and development of novel therapeutic agents. Its molecular architecture suggests potential as a key intermediate for the synthesis of neuropsychiatric agents. Azepane-based structures have demonstrated relevant biological activities as antagonists for receptors like the NK-3 receptor and as agonists for muscarinic receptors such as the M4 receptor, which are actively investigated targets for conditions including schizophrenia, Alzheimer's disease, and cognitive disorders . The 1-methyl-2-pyridone moiety further enhances its utility as a privileged structure in designing molecules that modulate various CNS targets. This product is strictly labeled For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers will find this compound particularly valuable for hit-to-lead optimization, structure-activity relationship (SAR) studies, and expanding chemical libraries for high-throughput screening against neurological targets.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTITUQZHJZJCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Key Features

Compound Name Core Structure Substituents Dihedral Angle* (°) Synthesis Method Key Reference
Target Compound Pyridin-2(1H)-one 1-Me, 3-(4-FPh-azepane-carbonyl) N/A Likely condensation/coupling
4-Fluoro-chalcone () Chalcone 4-FPh, aryl 7.14–56.26 Claisen-Schmidt condensation
Pyrazole derivatives () Pyrazole 4-FPh, halogenated aryl 4.64–10.53 Chalcone + hydrazine hydrate
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one Pyridin-2(1H)-one 1-Me, 3-(hydroxymethyl) N/A Nucleophilic substitution
Isostructural thiazoles () Thiazole + pyrazole 4-FPh, triazole, halogen N/A Multi-step condensation

*Dihedral angles between fluorophenyl and adjacent rings.

Key Comparisons:

Core Flexibility vs. Rigidity :

  • The target compound’s azepane introduces conformational flexibility absent in rigid chalcones (e.g., 4-fluoro-chalcone, dihedral angles 7.14–56.26°) or pyrazoles (dihedral angles 4.64–10.53°) . This flexibility may improve binding to dynamic biological targets but reduce crystallinity compared to planar systems.

Electronic Effects: The 4-fluorophenyl group is a shared feature across compounds, but its electronic influence varies. In pyridinones, the electron-withdrawing fluorine may stabilize the lactam ring, whereas in chalcones, it enhances π-π stacking .

Synthetic Complexity :

  • The target compound’s synthesis is likely more complex than chalcones or pyrazoles due to the azepane-carbonyl linkage, requiring multi-step functionalization .

Crystallographic Behavior :

  • Unlike isostructural thiazole-pyrazole hybrids (), which exhibit two independent molecules per asymmetric unit, the target’s azepane may disrupt symmetry, leading to unique packing motifs .

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